3-bromo-2,6-dimethylquinolin-4(1H)-one
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Overview
Description
3-bromo-2,6-dimethylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,6-dimethylquinolin-4(1H)-one typically involves the bromination of 2,6-dimethylquinolin-4(1H)-one. One common method is:
Bromination Reaction:
The reaction proceeds via electrophilic aromatic substitution, where bromine is introduced at the 3-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and solvents.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2,6-dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution:
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives
Reduction: 3-bromo-2,6-dimethylquinolin-4-ol
Oxidation: 3-bromo-2,6-dimethylquinolin-4-carboxylic acid
Scientific Research Applications
3-bromo-2,6-dimethylquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: Utilized in the design of probes for studying biological processes.
Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2,6-dimethylquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with receptors to modulate their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylquinolin-4(1H)-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-chloro-2,6-dimethylquinolin-4(1H)-one: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.
3-iodo-2,6-dimethylquinolin-4(1H)-one: Contains iodine, which can affect its chemical and biological properties.
Uniqueness
3-bromo-2,6-dimethylquinolin-4(1H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and potentially increases its biological activity compared to its non-brominated counterparts.
Properties
IUPAC Name |
3-bromo-2,6-dimethyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-3-4-9-8(5-6)11(14)10(12)7(2)13-9/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXYQIVFTWUMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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